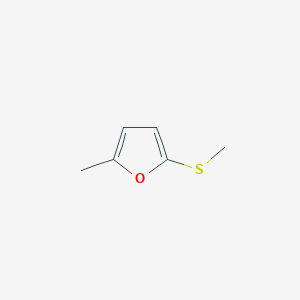

2-Methyl-5-(methylthio)furan

説明

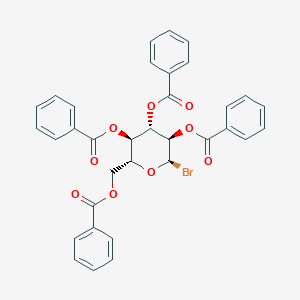

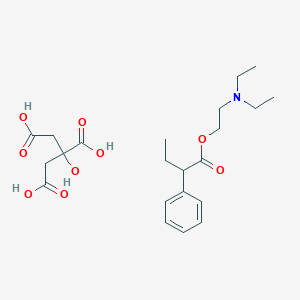

2-Methyl-5-(methylthio)furan is a member of the class of furans that is furan substituted by methyl and methylsulfanyl groups at positions 2 and 5, respectively . It is a metabolite found in coffee and human urine . It has a role as a flavoring agent, a human urinary metabolite, and a plant metabolite .

Synthesis Analysis

While specific synthesis methods for 2-Methyl-5-(methylthio)furan were not found in the search results, it may be prepared from 2-methylfuran with CH3SCl or an organolithium compound .Molecular Structure Analysis

The molecular formula of 2-Methyl-5-(methylthio)furan is C6H8OS . The molecular weight is 128.192 . The IUPAC Standard InChI is InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

2-Methyl-5-(methylthio)furan has a very strong sulfurated odor . It has a density of 1.1±0.1 g/cm3 . The boiling point is 183.8±25.0 °C at 760 mmHg . The vapor pressure is 1.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.3±3.0 kJ/mol .科学的研究の応用

Chemical Analysis

2-Methyl-5-(methylthio)furan is a chemical compound with the formula C6H8OS . It has a molecular weight of 128.192 . This compound is also known as Methyl 5-methylfuryl sulfide .

Sustainable Chemicals

Furans, including 2-Methyl-5-(methylthio)furan, are considered sustainable chemicals . They have made steady, impressive, and progressive impacts over the last 9 decades . The trend has reversed remarkably in recent time, due to the pursuit for “green” and sustainable chemical feedstocks .

Industrial Applications

Furans and their derivatives have a multiplicity of applications in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .

Biochemical Interest

2-Methyl-5-(methylthio)furan is part of the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds .

Food Additives and Contaminants

This compound has been evaluated for safety as a food additive and contaminant . It is part of the sulfur derivatives of furans .

Medical Research

2-Methyl-5-(methylthio)furan has been used in medical research, specifically in the analysis of volatile organic compounds liberated and metabolised by human umbilical vein endothelial cells (HUVEC) in vitro .

Safety And Hazards

特性

IUPAC Name |

2-methyl-5-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESBOJMQOGJOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065578 | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

66.00 to 67.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in corn oil, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.059/ (20°) | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Methyl-5-(methylthio)furan | |

CAS RN |

13678-59-6 | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 5-(methyl thio) furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(methylthio)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL 5-(METHYL THIO) FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z7B950JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of analyzing 2-methyl-5-(methylthio)furan in a biological context?

A1: Research suggests that the presence and concentration of 2-methyl-5-(methylthio)furan could serve as a potential biomarker for certain diseases. For instance, it has been identified in the volatile organic compound (VOC) profiles of specific gastric cancer cell lines. [] This suggests that analyzing its presence in biological samples, like breath or cell cultures, could contribute to disease diagnostics in the future.

Q2: In what biological systems has 2-methyl-5-(methylthio)furan been detected?

A2: 2-Methyl-5-(methylthio)furan has been detected in several biological systems:

- Gastric Cancer Cells: Identified in the volatile profile of HGC-27 gastric cancer cells, suggesting its potential as a biomarker for this specific cancer type. []

- Bacterial Cultures: Found in the volatile metabolites of Pseudomonas aeruginosa, a bacterium often associated with food spoilage. This finding suggests potential applications in food safety and quality control. []

- Maillard Reaction Systems: This compound is affected by the presence of (E)-2-octenal in Maillard reaction systems, impacting the formation of other volatile compounds, many of which contribute to food aroma. []

Q3: What analytical techniques are commonly used to detect and quantify 2-methyl-5-(methylthio)furan?

A3: The primary technique used for detecting and quantifying 2-methyl-5-(methylthio)furan in the provided research papers is Gas Chromatography-Mass Spectrometry (GC-MS). [, , ] This technique is particularly well-suited for analyzing volatile compounds due to its high sensitivity and ability to separate complex mixtures. Researchers often couple GC-MS with pre-concentration techniques, such as:

- Headspace Solid-Phase Microextraction (HS-SPME): This method is often used for extracting volatile compounds from liquid or solid samples. []

- Headspace Needle Trap Extraction: This approach allows for the concentration of volatile compounds from a sample's headspace prior to GC-MS analysis. []

Q4: What is the significance of 2-methyl-5-(methylthio)furan being influenced by (E)-2-octenal in Maillard reactions?

A4: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, plays a crucial role in developing flavor and aroma in food during cooking. Research has shown that the presence of (E)-2-octenal significantly impacts the concentration of various volatile compounds produced during this reaction, including 2-methyl-5-(methylthio)furan. [] This finding suggests that controlling (E)-2-octenal levels could be a strategy for modulating the final flavor profile of foods.

Q5: Could you elaborate on the potential of 2-methyl-5-(methylthio)furan as a biomarker for gastric cancer?

A5: While preliminary research has identified 2-methyl-5-(methylthio)furan in the volatile profile of the HGC-27 gastric cancer cell line, further research is needed to solidify its potential as a biomarker. [] Future studies would need to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)

![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)